Ferrimycin A1
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Overview
Description
- Ferrimycin A1 is an iron-containing sideromycin antibacterial compound produced by the soil-dwelling bacterium Streptomyces galilaeus .
- Sideromycins are a class of antibiotics that incorporate iron into their structure, allowing them to target iron-dependent bacterial processes.
Preparation Methods
- Synthetic routes for Ferrimycin A1 are not widely documented, but it is typically isolated from natural sources.
- Industrial production methods involve fermentation of Streptomyces galilaeus cultures, followed by extraction and purification.
Chemical Reactions Analysis
- Ferrimycin A1 undergoes various reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions may modify its structure.
Substitution: Some functional groups can be substituted.
- Common reagents include oxidizing agents, reducing agents, and nucleophiles.
- Major products formed depend on the specific reaction conditions.
Scientific Research Applications
Antibacterial Activity: Ferrimycin A1 exhibits activity against Gram-positive bacteria.
Drug Discovery: Researchers have explored its potential as a lead candidate in antibiotic drug discovery.
Mechanistic Studies: This compound has been used to study protein synthesis inhibition in Staphylococcus aureus.
Mechanism of Action
- Ferrimycin A1’s mechanism involves binding to iron and interfering with bacterial iron uptake systems.
- It may inhibit protein synthesis, affecting bacterial growth and survival.
Comparison with Similar Compounds
- Ferrimycin A1 is unique due to its iron content and specific antibacterial activity.
- Similar compounds include other sideromycins like danomycin, which share iron-dependent mechanisms.
Properties
CAS No. |
15319-50-3 |
---|---|
Molecular Formula |
C41H65FeN10O14 |
Molecular Weight |
977.9 g/mol |
IUPAC Name |
iron(3+);methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate |
InChI |
InChI=1S/C41H65N10O14.Fe/c1-27(53)49(62)20-10-4-7-17-44-31(55)13-15-33(57)50(63)21-11-5-8-18-45-32(56)14-16-34(58)51(64)22-12-6-9-19-46-38(59)28-23-29(25-30(54)24-28)47-40(2)41(61,26-52)36(42)35(37(43)65-3)39(60)48-40;/h23-25,35-36,43,47,52,54,61H,4-22,26,42H2,1-3H3,(H,44,55)(H,45,56)(H,46,59)(H,48,60);/q-3;+3 |
InChI Key |
NQVNPJGERCVAPV-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)C1=CC(=CC(=C1)O)NC2(C(C(C(C(=O)N2)C(=N)OC)N)(CO)O)C)[O-])[O-])[O-].[Fe+3] |
Canonical SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)C1=CC(=CC(=C1)O)NC2(C(C(C(C(=O)N2)C(=N)OC)N)(CO)O)C)[O-])[O-])[O-].[Fe+3] |
Synonyms |
ferrimycin A dihydrochloride ferrimycin A1 |
Origin of Product |
United States |
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